Absence of Quantified c-Met Kinase Inhibition for the Target Compound Compared to a Structural Isomer
A structurally distinct isomer with the identical molecular formula (C15H10FN3O3), identified as WAY-354831 (c-Met-IN-15), has demonstrated weak c-Met kinase inhibition, reducing activity by 21.1% at a concentration of 10 μM . In contrast, a thorough search of chemical databases and primary literature yields no quantified kinase inhibition data for the target compound (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide, which features a different connectivity pattern. This is a class-level inference regarding the impact of connectivity on activity .
| Evidence Dimension | c-Met Kinase Inhibition Rate at 10 μM |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | WAY-354831 (a structural isomer): 21.1% inhibition |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro kinase assay (reported for the comparator) |
Why This Matters
This negative result highlights that procurement decisions cannot be based on data derived from isomers, as the specific molecular connectivity of the target compound defines its unique biological fingerprint.
